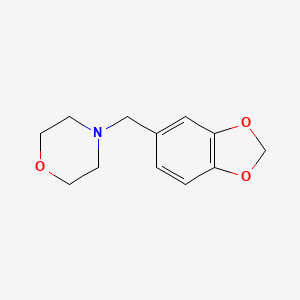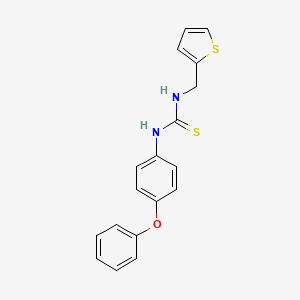![molecular formula C14H13ClN2O B5815969 N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)
N-[2-(3-chlorophenyl)ethyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds often involves complex reactions leading to a variety of products, each characterized by distinct molecular structures and properties. For example, the synthesis of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides and related compounds demonstrates the complexity of synthesizing chlorophenyl compounds. These syntheses typically involve the formation of disordered molecular structures, with compounds exhibiting intramolecular hydrogen bonding and varying degrees of molecular ordering based on crystallographic analyses (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides detailed insights into the arrangement of atoms within a molecule and its electronic configuration. Such studies reveal the existence of intramolecular hydrogen bonds, crystal packing governed by intermolecular interactions, and the orientation of molecular subunits, contributing to the overall stability and properties of the compound. For instance, ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showcases the typical structural features of chlorophenyl compounds, including dihedral angles and hydrogen bonding motifs (Bharanidharan, Saleem, Gunasekaran, Padusha, & Suresh, 2014).
Chemical Reactions and Properties
Chemical reactions involving N-[2-(3-chlorophenyl)ethyl]isonicotinamide and its analogs are characterized by their versatility and complexity. These reactions often lead to the formation of products with varied chemical functionalities and properties. The synthesis and characterization of compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate illustrate the chemical reactivity and the formation of specific molecular configurations as a result of chemical transformations (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Physical Properties Analysis
The physical properties of N-[2-(3-chlorophenyl)ethyl]isonicotinamide derivatives, including melting points, solubility, and crystalline forms, are directly influenced by their molecular structures. X-ray crystallography plays a crucial role in determining these properties by elucidating the molecular and crystal structures, which in turn affects the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemicals, stability under various conditions, and potential for forming new compounds, are essential aspects of N-[2-(3-chlorophenyl)ethyl]isonicotinamide research. Studies on the synthesis, structure, and molecular docking analysis of related compounds provide insights into their potential applications, including their interactions with biological targets and implications for drug design (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
Orientations Futures
The future directions for research on “N-[2-(3-chlorophenyl)ethyl]isonicotinamide” could include further exploration of its synthesis, characterization, and potential applications. Given the antimycobacterial activity exhibited by similar compounds , it could be interesting to investigate the potential of “N-[2-(3-chlorophenyl)ethyl]isonicotinamide” in this context.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely due to the compound’s interaction with its targets, leading to alterations in cellular signaling and function.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . For example, they have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
Similar compounds, such as isonicotinamide, are known to be soluble in water, ethanol, dmso, methanol, chloroform, and dioxane . This suggests that N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide may also have good solubility, which could potentially impact its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide may also have diverse molecular and cellular impacts.
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other molecules, ph, temperature, and more . Therefore, it is plausible that the action of N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide could also be influenced by environmental conditions.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-3-1-2-11(10-13)4-9-17-14(18)12-5-7-16-8-6-12/h1-3,5-8,10H,4,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECQAZKSZOAMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)



![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)


![3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)


![N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815994.png)